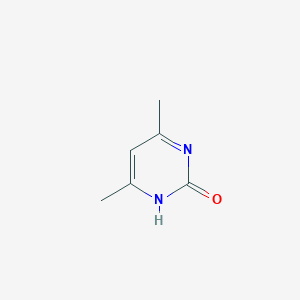

4,6-Dimethyl-2-hydroxypyrimidine

描述

Contextual Significance of Pyrimidine (B1678525) Derivatives in Chemical Sciences

Pyrimidine derivatives are a cornerstone in the field of chemical sciences, primarily due to their presence in fundamental biological molecules. The pyrimidine ring is a core component of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of nucleic acids, DNA, and RNA. researchgate.net This biological significance has spurred extensive research into synthetic pyrimidine analogues for various applications. researchgate.net

Beyond their biological roles, pyrimidine derivatives are integral to medicinal chemistry and drug discovery. They are found in a wide array of therapeutic agents, including antiviral, antibacterial, antifungal, and anticancer drugs. researchgate.netresearchgate.net The versatile nature of the pyrimidine scaffold allows for extensive chemical modifications, enabling the fine-tuning of their biological activities. Researchers continuously explore novel pyrimidine compounds for their potential as inhibitors of enzymes like reverse transcriptase and integrase, which are crucial targets in antiviral therapies. researchgate.net

Overview of 4,6-Dimethyl-2-hydroxypyrimidine as a Research Target

This compound, also known by various synonyms such as 2-hydroxy-4,6-dimethylpyrimidine and 4,6-dimethylpyrimidin-2-ol, is a specific pyrimidine derivative that serves as a valuable intermediate and research subject. nih.govnist.gov Its synthesis is often achieved through the condensation reaction of urea (B33335) and acetylacetone (B45752), a process that can be catalyzed by acids like hydrochloric acid or sulfuric acid. google.comgoogle.com

The compound is of particular interest in several areas of chemical research:

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring and the exocyclic hydroxyl group provide potential coordination sites for metal ions. This has led to investigations into its role as a ligand in the formation of metal complexes.

Agrochemicals: It is a known environmental transformation product of the fungicide pyrimethanil. nih.gov Furthermore, its derivatives have been explored for their potential as plant growth stimulators. researchgate.net

Synthetic Chemistry: Due to its reactive nature, it serves as a precursor for the synthesis of more complex heterocyclic systems. researchgate.netresearchgate.net For instance, it is a key intermediate in the production of the anticoccidial drug nicarbazin. google.com

The structural and electronic properties of this compound have been elucidated through various analytical techniques, including X-ray crystallography and spectroscopy. nist.goviucr.org

Tautomeric Forms and Their Implications in Research

A significant aspect of the chemistry of this compound is its existence in different tautomeric forms. Tautomerism refers to the chemical equilibrium between two or more interconvertible constitutional isomers. For this compound, the primary tautomeric equilibrium exists between the hydroxyl (enol) form (4,6-dimethylpyrimidin-2-ol) and the more stable keto (amide) form (4,6-dimethyl-2(1H)-pyrimidinone). nih.govnist.gov

The predominance of one tautomer over the other can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic studies, including UV/Visible and NMR spectroscopy, are crucial for investigating these tautomeric equilibria. nist.govacs.org The existence of these tautomers has important implications for the compound's reactivity and its interactions in biological systems. For example, the different forms present distinct hydrogen bonding patterns, which can affect their crystal packing and their binding to biological targets. iucr.org

The crystal structure of this compound dihydrate has been determined to be monoclinic. iucr.org In the solid state, the molecule is planar, and the crystal structure is characterized by extensive hydrogen bonding involving the pyrimidine ring and water molecules. iucr.org These hydrogen bonds play a crucial role in stabilizing the crystal lattice. iucr.org

| Property | Value |

| Molecular Formula | C6H8N2O |

| Molecular Weight | 124.14 g/mol |

| IUPAC Name | 4,6-dimethyl-1H-pyrimidin-2-one |

| CAS Number | 108-79-2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Data sourced from PubChem. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4,6-dimethyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-3-5(2)8-6(9)7-4/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHEQVHAIRSPYDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5043762 | |

| Record name | 4,6-Dimethylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-79-2 | |

| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-79-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-4,6-dimethylpyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2(1H)-Pyrimidinone, 4,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,6-Dimethylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-dimethylpyrimidin-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,6-DIMETHYL-2(1H)-PYRIMIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HG0CBN4V9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4,6 Dimethyl 2 Hydroxypyrimidine and Its Derivatives

Historical Perspective of Synthesis Routes

The systematic study of pyrimidines dates back to 1884, when Pinner first synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines. publish.csiro.au The parent pyrimidine (B1678525) compound was later prepared by Gabriel and Colman in 1900. publish.csiro.au The principal and most enduring method for synthesizing the pyrimidine ring involves the cyclization of a β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or guanidine (B92328). publish.csiro.au

Applying this general principle, one of the earliest documented syntheses of 4,6-dimethyl-2-hydroxypyrimidine was reported by Evans in 1892. google.com This foundational method involved the reaction of urea with 2,4-pentanedione (also known as acetylacetone) under the catalytic influence of hydrochloric acid (HCl). google.com This initial reaction yields the hydrochloride salt of the target compound, which is subsequently neutralized to isolate this compound. google.com This condensation reaction remains a cornerstone of its modern production.

Condensation Reactions in this compound Synthesis

Condensation reactions are the most prevalent and direct methods for constructing the this compound core. This approach involves the formation of the heterocyclic ring by joining a three-carbon dielectrophile with a nucleophilic urea molecule.

The classical and most widely employed synthesis of this compound is the acid-catalyzed condensation of urea and 2,4-pentanedione. google.com In this reaction, the β-dicarbonyl structure of 2,4-pentanedione provides the carbon backbone, which cyclizes with urea to form the stable pyrimidine ring. The reaction first produces the hydrochloride salt of 2-hydroxy-4,6-dimethylpyrimidine (HDP·HCl), which is then treated with a base, such as sodium hydroxide, to yield the final product, often as a dihydrate. google.com

The choice of acid catalyst is crucial for reaction efficiency and industrial applicability.

Hydrochloric Acid (HCl): Traditionally, the condensation is performed in a lower alcohol solvent, such as ethanol (B145695) or isopropanol, containing dissolved hydrogen chloride gas. google.com While effective, the use of gaseous HCl in alcohol can present handling and transportation challenges, particularly in large-scale industrial settings. google.com

Sulfuric Acid (H₂SO₄): To circumvent the issues associated with HCl, sulfuric acid has been adopted as an alternative catalyst. google.com This approach offers milder reaction conditions and improved operational safety. google.com A patented method details a process using concentrated sulfuric acid in an alcohol solvent, which reports high yields and produces a product suitable for further industrial use. google.com The process involves careful temperature control and specific reactant ratios for optimal results. google.com

Table 1: Comparative Overview of Catalytic Condensation Conditions

| Parameter | Hydrochloric Acid (HCl) Method | Sulfuric Acid (H₂SO₄) Method |

| Catalyst | Hydrogen Chloride in lower alcohol | Concentrated (98%) Sulfuric Acid |

| Solvent | Ethanol or Isopropanol | Alcohol |

| Reactant Ratio (Urea:Dione) | Not specified | 1 : 1.05–1.10 |

| Reactant Ratio (Urea:Acid) | Not specified | 1 : 0.7–0.8 |

| Temperature Control | Reflux | Pre-heating to 40–50°C, maintained at 50–60°C |

| Reaction Time | ~2 hours | 1–3 hours |

| Intermediate | HDP·HCl | HDP·H₂SO₄ |

| Neutralization | NaOH or KOH solution | NaOH or KOH solution |

Modifications of Existing Pyrimidine Derivatives for this compound Synthesis

While direct condensation is the primary route, this compound can potentially be synthesized by modifying other pre-formed pyrimidine rings. This approach is generally less direct but illustrates the chemical versatility of the pyrimidine system. Plausible synthetic routes include the hydrolysis of corresponding 2-substituted pyrimidines. For instance, the alkaline hydrolysis of a 2-amino-4-chloropyrimidine (B19991) derivative has been used to produce a 2-amino-4-hydroxypyrimidine. researchgate.net Similarly, studies have shown that 4-chloro-2,6-dimethylpyrimidine (B189592) undergoes hydrolysis in hot hydriodic acid. publish.csiro.au These examples suggest that the hydrolysis of precursors like 2-chloro-4,6-dimethylpyrimidine (B132427) or 2-amino-4,6-dimethylpyrimidine (B23340) could serve as a method to introduce the 2-hydroxy group, although this is not the standard preparative method.

Synthesis of Thiosubstituted Derivatives of this compound

The synthesis of sulfur-containing analogues, specifically thiosubstituted derivatives, follows a similar logic to the main synthesis, utilizing thiourea as the N-C-S building block. These thio-derivatives serve as important intermediates for further chemical elaboration.

The key starting material for many S-substituted derivatives is 4,6-dimethylpyrimidine-2-thiol (B7761162), which is prepared as its hydrochloride salt. researchgate.net The synthesis is a direct analogue of the Evans method for the hydroxy compound. It involves the condensation reaction of 2,4-pentanedione with thiourea in an ethanol medium, catalyzed by hydrochloric acid. researchgate.net The resulting product, 4,6-dimethylpyrimidine-2-thiol hydrochloride, is a versatile precursor for creating a variety of thioethers and other sulfur-linked pyrimidine systems. researchgate.netbenthamdirect.comeurekaselect.com

Synthesis of S-Substituted Derivatives

The synthesis of S-substituted derivatives of this compound often commences from its thiol analogue, 4,6-dimethylpyrimidine-2-thiol. Research has demonstrated the successful synthesis of a variety of novel S-substituted derivatives, including bi- and tricyclic heterosystems, starting from 4,6-dimethylpyrimidine-2-thiol hydrochloride. researchgate.netresearchgate.net These synthetic strategies open avenues to new molecular structures with potential applications in various fields.

One established pathway involves the reaction of 4,6-dimethylpyrimidine-2-thiol hydrochloride with different reagents to introduce substituents at the sulfur atom. researchgate.net The synthetic schemes can be broadly categorized as follows:

Synthesis of 2-S-substituted 4,6-dimethylpyrimidines: This involves the direct alkylation or arylation of the thiol group. researchgate.net

Synthesis of 2-chloro-, 2-hydrazino-, and 2-pyrazolyl-azinyl-thiopyrimidines: These syntheses introduce more complex functionalities, often involving multi-step reactions. researchgate.net

Synthesis of 2-mercapto-azinyl-thiopyrimidines and their S-alkylated derivatives: This pathway further functionalizes the molecule, creating more elaborate structures. researchgate.net

These synthetic routes have led to the creation of a library of novel compounds with diverse structural features. researchgate.netresearchgate.net

| Starting Material | Reagent Type | Resulting Derivative Class | Reference |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Alkyl/Aryl halides | 2-S-substituted 4,6-dimethylpyrimidines | researchgate.net |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Chloro- and hydrazino-azines | 2-chloro- and 2-hydrazino-azinyl-thiopyrimidines | researchgate.net |

| 4,6-Dimethylpyrimidine-2-thiol hydrochloride | Pyrazole derivatives | 2-pyrazolyl-azinyl-thiopyrimidines | researchgate.net |

| 2-mercapto-azinyl-thiopyrimidines | Alkylating agents | S-alkylated 2-mercapto-azinyl-thiopyrimidines | researchgate.net |

Green Chemistry Approaches and Sustainable Synthesis of this compound

In recent years, there has been a growing emphasis on developing environmentally benign synthetic methods for chemical compounds. For this compound, several approaches align with the principles of green chemistry, focusing on efficiency, safety, and the use of less hazardous materials.

One notable green approach is the use of microwave-assisted synthesis . A rapid and efficient synthesis of 4,6-dimethylpyrimidine-2(1H)-one has been developed using microwave irradiation in a dry media. researchgate.net This method employs an environmentally friendly, non-corrosive, non-toxic, and recyclable catalyst, achieving a high yield of 85%. researchgate.net Microwave-assisted syntheses are recognized for significantly reducing reaction times and often increasing product yields in the synthesis of pyrimidine derivatives. nih.govsemanticscholar.org

These green chemistry approaches offer significant advantages over traditional synthetic methods by being more cost-effective, safer to operate, and having a lower environmental impact. researchgate.netgoogle.com

| Green Chemistry Approach | Key Features | Advantages | Reference |

| Microwave-Assisted Synthesis | Use of microwave irradiation, dry media, recyclable catalyst | Rapid reaction, high yield, environmentally friendly, non-corrosive | researchgate.net |

| One-Pot Synthesis | Cyclocondensation in ethanol, mild conditions | Reduced waste, operational safety, cost-effective, high yield | google.comgoogle.com |

Reactivity and Reaction Mechanisms of 4,6 Dimethyl 2 Hydroxypyrimidine

Hydroxyl Group Reactivity and Incorporation into Complex Structures

The hydroxyl group of 4,6-Dimethyl-2-hydroxypyrimidine is a key functional group that allows for its incorporation into more complex molecular architectures. This reactivity is primarily demonstrated through O-alkylation and its role as a precursor in the synthesis of significant pharmaceutical compounds.

One notable application is its use as a starting material for the production of the anticoccidial drug Nicarbazin. google.comnih.gov In the synthesis of Nicarbazin, the pyrimidine (B1678525) component is derived from this compound. google.com The process involves the reaction of urea (B33335) and acetylacetone (B45752) to form the hydrochloride salt of this compound, which is then neutralized. google.com

Furthermore, the hydroxyl group can undergo etherification reactions. For instance, it is a known related compound to the drug Ambrisentan, with derivatives such as 2-((4,6-Dimethylpyrimidin-2-yl)oxy)-1,1-diphenylethan-1-ol being synthesized. pharmaffiliates.com This highlights the nucleophilic character of the hydroxyl group, enabling the formation of an ether linkage. The activation of a hydroxyl group is a common strategy to facilitate nucleophilic substitution. mdpi.com

The reactivity of the hydroxyl group is central to the utility of this compound as a building block in organic synthesis.

Acid-Base Reactions and Salt Formation

This compound exhibits basic properties, readily reacting with strong acids to form stable salts. The nitrogen atoms within the pyrimidine ring can be protonated by mineral acids.

The synthesis of this compound often involves its isolation as a hydrochloride salt (HDP·HCl). google.com This is achieved by reacting urea and acetylacetone in the presence of hydrochloric acid. google.comgoogle.com The resulting hydrochloride salt can then be neutralized with a base, such as an alkali metal hydroxide, to yield the free base form of the pyrimidine. google.com

Similarly, the use of sulfuric acid as a catalyst in its synthesis also leads to the formation of the corresponding sulfate (B86663) salt. google.com The general reaction can be represented as:

C₆H₈N₂O + HX → [C₆H₉N₂O]⁺X⁻

Where HX can be a strong mineral acid like HCl or H₂SO₄. This salt formation is a characteristic acid-base reaction of this compound.

Nucleophilic Substitution Reactions Involving the Pyrimidine Ring

While the hydroxyl group at the 2-position of the pyrimidine ring is a poor leaving group, it can be converted into a more reactive group to facilitate nucleophilic substitution reactions on the pyrimidine ring. A common strategy involves the conversion of the hydroxyl group to a chloro group, creating 2-chloro-4,6-dimethylpyrimidine (B132427). This chloro-derivative is then susceptible to attack by various nucleophiles.

This two-step approach allows for the introduction of a wide range of functional groups onto the pyrimidine core. For example, the chloro-substituent can be displaced by amines, alkoxides, and other nucleophiles to generate a diverse library of substituted pyrimidines.

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of this compound are of interest, particularly its redox behavior.

Dioxygen Reduction in the Presence of 4,6-Dimethyl-2-thiopyrimidine

While direct studies on the electrochemical reduction of dioxygen in the presence of 4,6-Dimethyl-2-thiopyrimidine are not extensively documented in the available literature, research on the synthesis of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride provides a foundation for such investigations. researchgate.netresearchgate.net The synthesis of these thio-derivatives indicates the stability and accessibility of the thiopyrimidine scaffold, which could be explored for its potential to mediate or catalyze electrochemical reactions like dioxygen reduction. researchgate.netresearchgate.net Further research in this specific area is warranted.

Reactions with Hydrazine (B178648) Derivatives

This compound can be derivatized to react with hydrazine and its derivatives. By first converting the hydroxyl group to a better leaving group, such as a chlorine atom, the resulting 2-chloro-4,6-dimethylpyrimidine can readily undergo nucleophilic substitution with hydrazine.

This reaction yields 2-hydrazinyl-4,6-dimethylpyrimidine. nih.gov The formation of this hydrazinyl derivative opens up further synthetic possibilities, as the hydrazine moiety can participate in a variety of subsequent reactions, such as the formation of hydrazones or the construction of fused heterocyclic ring systems.

Table of Synthetic Reactions

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Strong Acid (e.g., HCl) | This compound hydrochloride | Salt Formation |

| 2-Chloro-4,6-dimethylpyrimidine | Hydrazine | 2-Hydrazinyl-4,6-dimethylpyrimidine | Nucleophilic Substitution |

Effect of 2-Substituent on Reactivity

The substituent at the 2-position of the 4,6-dimethylpyrimidine (B31164) ring plays a pivotal role in modulating the electron density and, consequently, the reactivity of the entire molecule. The ability of the 2-substituent to act as an electron-donating or electron-withdrawing group, as well as its capacity to be a good leaving group, governs the molecule's susceptibility to electrophilic and nucleophilic attack.

The 2-hydroxy group of this compound exists in tautomeric equilibrium with its keto form, 4,6-dimethyl-2(1H)-pyrimidinone. nist.govnih.gov This tautomerism is crucial as the hydroxyl (enol) form and the keto form exhibit different reactivities. The presence of the electron-donating methyl groups at the 4 and 6 positions increases the electron density of the pyrimidine ring, which can influence its basicity and reactivity towards electrophiles.

When the 2-hydroxy group is replaced by other substituents, the reactivity profile of the 4,6-dimethylpyrimidine scaffold is altered. For instance, the presence of a 2-chloro substituent makes the C2 position highly susceptible to nucleophilic substitution. researchgate.netpharmaffiliates.comsigmaaldrich.com The chlorine atom is a good leaving group, facilitating reactions with various nucleophiles. In contrast, a 2-amino group is a poor leaving group and an electron-donating group, which deactivates the ring towards nucleophilic attack but can activate it towards electrophilic substitution at other positions. The 2-mercapto (-SH) substituent, similar to the hydroxyl group, exists in tautomeric equilibrium with the thione form. benthamscience.comnih.gov This group can act as a nucleophile itself in alkylation reactions. researchgate.neteurekaselect.comresearchgate.net

The electronic effects of different substituents at the 2-position can be qualitatively compared based on their known electronic properties and the observed reactivity in related systems.

| 2-Substituent | Electronic Effect | Reactivity towards Nucleophilic Substitution at C2 | Reactivity towards Electrophilic Attack on the Ring | Relevant Reactions |

|---|---|---|---|---|

| -OH | Electron-donating (enol form), Electron-withdrawing (keto form) | Low (requires activation) | Moderate | Tautomerization, Electrophilic substitution |

| -SH | Electron-donating (thiol form), Electron-withdrawing (thione form) | Low (requires activation) | Moderate | S-alkylation, Oxidation |

| -Cl | Electron-withdrawing (inductive), Weakly donating (resonance) | High | Low | Nucleophilic aromatic substitution |

| -NH2 | Strongly electron-donating (resonance) | Very Low | High | Diazotization, Acylation |

Anomalous Reactions and Methyl Migration

While the typical reactivity of pyrimidines involves substitution reactions at the ring carbons, certain conditions can lead to anomalous reactions, including ring rearrangements and substituent migrations. One of the most well-documented rearrangements in pyrimidine chemistry is the Dimroth rearrangement. wikipedia.orgnih.govrsc.orgresearchgate.net

The Dimroth rearrangement involves the isomerization of a 1-substituted-2-iminopyrimidine to a 2-(substituted-amino)pyrimidine. This reaction proceeds through a ring-opening and ring-closing sequence, often catalyzed by acid or base, or induced by heat. nih.gov For a 4,6-dimethylpyrimidine derivative, this would involve a 1-alkyl-4,6-dimethyl-2-iminopyrimidine rearranging to a 2-(alkylamino)-4,6-dimethylpyrimidine.

A study on the Dimroth rearrangement of 1,2-dihydro-2-imino-1,4-dimethylpyrimidines revealed that the presence of a methyl group at the 4-position significantly slows down the rearrangement compared to analogs lacking this substituent. rsc.org This suggests that the steric and electronic effects of the methyl groups at positions 4 and 6 in this compound would likely influence the propensity and rate of such rearrangements if a suitable imino precursor were formed.

Advanced Applications of 4,6 Dimethyl 2 Hydroxypyrimidine in Chemical Synthesis

Building Block in Pharmaceutical Development

4,6-Dimethyl-2-hydroxypyrimidine serves as a crucial intermediate in the synthesis of various pharmaceutical agents. chemimpex.com Its structure is amenable to chemical modifications that are essential for developing targeted therapies for a range of diseases.

Precursor for Antiviral and Anticancer Therapies

The pyrimidine (B1678525) framework is a cornerstone in the design of many therapeutic drugs, including those targeting viral infections and cancers. This compound functions as a foundational precursor in the development of these treatments. chemimpex.com Its utility is particularly noted in the synthesis of the anticoccidial drug Nicarbazin, which is a complex formed between this compound and 4,4'-dinitrocarbanilide (DNC). google.comgoogle.com While primarily used in veterinary medicine to treat coccidiosis, this application demonstrates the compound's role as a key starting material for creating therapeutic agents. google.comgoogle.comnih.gov

Synthesis of Nucleoside Analogs

The compound is a valuable building block for creating nucleoside analogs. chemimpex.com These synthetic molecules mimic natural nucleosides and are a critical class of drugs used in antiviral and anticancer chemotherapy. By incorporating into viral or cancer cell DNA or RNA, or by inhibiting enzymes essential for nucleic acid synthesis, these analogs can halt the replication of viruses and the proliferation of cancer cells. The structure of this compound makes it a suitable starting point for the intricate chemical reactions required to produce these potent therapeutic molecules. chemimpex.com

Development of Drugs for Neurological Disorders and Metabolic Diseases

Research has identified this compound and its isomers as key intermediates in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.comchemimpex.com The compound's structure allows for specific modifications that can enhance a drug's efficacy, specificity, and ability to target metabolic pathways associated with these conditions. chemimpex.comchemimpex.com

Table 1: Pharmaceutical Research Applications of this compound

| Therapeutic Area | Role of this compound | Research Findings |

| Antiviral & Anticancer Therapies | Precursor for Nucleoside Analogs | The compound's structure is a valuable starting point for synthesizing nucleoside analogs, which are crucial in the development of antiviral and anticancer drugs. chemimpex.com |

| Antiparasitic (Anticoccidial) Therapy | Key Raw Material | It is an essential component in the manufacture of the drug Nicarbazin, used to control coccidiosis in poultry. google.comgoogle.comnih.gov |

| Neurological & Metabolic Disorders | Key Intermediate | Serves as a versatile intermediate for synthesizing pharmaceuticals targeting neurological disorders and metabolic pathways, allowing for modifications that enhance drug efficacy. chemimpex.comchemimpex.com |

Role in Agrochemical Formulations

In addition to its pharmaceutical importance, this compound is a significant component in the agrochemical industry. chemimpex.com It is utilized in the synthesis of products designed to protect crops and enhance their growth.

Synthesis of Herbicides and Fungicides

The compound is used in the formulation of various crop protection products, including herbicides and fungicides. chemimpex.comchemimpex.com A notable example of its relevance is its status as a known environmental transformation product of Pyrimethanil, a widely used fungicide. nih.gov This indicates its direct involvement in the lifecycle of modern agrochemicals. Furthermore, while not a direct precursor, the core structure of this compound is closely related to intermediates like 4,6-dimethoxy-2-methylsulfonylpyrimidine, which is essential for producing pyrimidinyloxybenzoic acid herbicides such as bispyribac (B138428) sodium. asianpubs.org

Plant Growth Regulators and Stimulators

Table 2: Agrochemical Research Applications of this compound

| Agrochemical Class | Role of this compound | Research Findings |

| Fungicides | Transformation Product | It is an identified environmental metabolite of the fungicide Pyrimethanil. nih.gov |

| Herbicides | Structural Backbone | Its pyrimidine core is the basis for key intermediates used to synthesize advanced herbicides like bispyribac sodium. asianpubs.org |

| Plant Growth Regulators | Core Structure for Derivatives | Derivatives like Methyur and Kamethur are effective plant growth stimulators for crops, enhancing growth and productivity. botanyjournals.comauctoresonline.orgresearchgate.netresearchgate.net |

Improving Crop Resistance to Diseases

The pyrimidine scaffold, a core component of this compound, is fundamental in the development of modern agrochemicals, particularly fungicides. nih.gov The inherent biological activity of the pyrimidine ring system, found in natural molecules like vitamin B1, has prompted extensive research into synthetic derivatives for crop protection. nih.gov These derivatives have become prominent in agriculture due to their significant fungicidal properties. nih.gov

Research has focused on synthesizing novel pyrimidine derivatives to combat phytopathogenic fungi, which pose a significant threat to crop production and can develop resistance to existing commercial fungicides. nih.govnih.gov For instance, 2-hydroxy-4,6-dimethylpyrimidine is a known environmental transformation product of Pyrimethanil, a widely used anilinopyrimidine fungicide, indicating the stability and environmental presence of this core structure. nih.gov

Studies have demonstrated the efficacy of various pyrimidine derivatives against a wide range of plant pathogens. For example, newly synthesized pyrimidine derivatives containing an amide moiety have shown potent antifungal activity. nih.gov In one study, specific derivatives exhibited superior performance against Phomopsis sp., a fungus affecting kiwifruit, when compared to the commercial fungicide Pyrimethanil. nih.gov

Below is a data table summarizing the antifungal activity of selected pyrimidine derivatives from a research study.

| Compound ID | Target Fungi | Inhibition Rate (%) at 50 µg/mL | EC50 (µg/mL) | Reference Fungicide (Pyrimethanil) Inhibition Rate (%) |

| 5f | Phomopsis sp. | 100 | - | 85.1 |

| 5o | Phomopsis sp. | 100 | 10.5 | 85.1 |

| 5a | B. dothidea | 75.3 | - | - |

| 5h | B. cinereal | 68.2 | - | - |

| Data adapted from a study on novel pyrimidine derivatives containing an amide moiety. nih.gov |

Furthermore, derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162) have been synthesized and screened for their biological effects on plants. researchgate.net Preliminary results from these screenings have revealed a pronounced plant growth-stimulating activity, a novel property for this class of compounds. This suggests a dual potential for such derivatives: not only protecting crops from diseases but also promoting their growth, which is a promising area for the development of new agrochemicals. researchgate.net

Intermediate in Organic Synthesis of Complex Molecules

This compound serves as a valuable intermediate and building block in the synthesis of more complex molecules due to the reactivity of its heterocyclic ring. researchgate.netpharmaffiliates.com The synthesis of the compound itself, typically through the condensation of urea (B33335) and acetylacetone (B45752) (2,4-pentanedione), provides a straightforward route to this versatile precursor. google.comgoogle.com Variations of this synthesis using different catalysts like sulfuric acid or hydrogen chloride have been optimized to achieve high yields, making the starting material readily available for further chemical elaboration. google.comgoogle.com

The structure of this compound, which exists in tautomeric equilibrium with 4,6-dimethyl-2(1H)-pyrimidinone, offers multiple reactive sites for synthetic transformations. nih.govnist.gov This allows chemists to use it as a scaffold, systematically adding functional groups to create a diverse library of new compounds. researchgate.net

A significant application of this pyrimidine core is in medicinal chemistry for the development of bioactive molecules. For example, the pyrimidine fragment is a key component in the synthesis of tyrosine kinase inhibitors, which are targeted cancer therapeutics. mdpi.com In one synthetic approach, a ferrocenyl-pyrimidine fragment was constructed and served as a crucial intermediate. Although the direct use of this compound was not detailed, the synthesis of the key pyrimidine intermediate involved a cyclocondensation reaction with a guanidine (B92328) salt, a common strategy in pyrimidine chemistry. mdpi.com This highlights the role of the substituted pyrimidine ring as a fundamental structural motif for achieving the desired biological activity.

The following table outlines a general synthetic pathway for this compound, illustrating its formation as a key intermediate.

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Yield (%) |

| Urea | Acetylacetone | HCl / Methanol | This compound hydrochloride | 90.2 |

| Urea | 2,4-Pentanedione | H₂SO₄ / Ethanol (B145695) | This compound sulfate (B86663) | High |

| Data compiled from synthesis patents. google.comgoogle.com |

The ability to readily synthesize and functionalize this compound and its analogs makes it an important platform for discovering new molecules with diverse applications, ranging from pharmaceuticals to materials science. researchgate.netnih.gov

Development of High-Performance Corrosion Inhibitors and Lubricants

Pyrimidine derivatives, including structures related to this compound, are recognized as effective and environmentally friendly corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netacademicjournals.orgresearchgate.net The efficacy of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that blocks the active sites for corrosion. academicjournals.org

The inhibition mechanism involves the interaction of the pyrimidine molecule's heteroatoms (nitrogen) and π-electrons with the metal's d-orbitals. academicjournals.org The presence of nitrogen atoms with lone pair electrons and the aromatic nature of the pyrimidine ring facilitate strong adsorption onto the metal surface. researchgate.net This adsorption can be either physisorption, involving electrostatic interactions, or chemisorption, involving charge sharing or transfer between the inhibitor molecules and the metal surface. academicjournals.org

Research has shown that the corrosion inhibition efficiency of pyrimidine derivatives increases with their concentration. academicjournals.org The molecular structure, including the type and position of functional groups, significantly influences their performance. researchgate.net

The table below presents data on the inhibition efficiency of pyrimidine derivatives on carbon steel in an acidic medium.

| Inhibitor Compound | Concentration (mol/L) | Inhibition Efficiency (%) | Method |

| 2-amino-4,6-dimethylpyrimidine (B23340) | 5 x 10⁻³ | 92.5 | Weight Loss |

| Derivative A | 2.1 x 10⁻³ | 96.2 | EIS |

| Derivative B | 2.1 x 10⁻³ | 93.8 | EIS |

| Derivative A and B are derivatives of 2,6-Dimethylpyrimidine-2-amine, data adapted from a study by G.Y. Elewady. academicjournals.org |

In addition to corrosion inhibition, certain pyrimidine derivatives have been developed as multifunctional additives for lubricants. chemmethod.com For instance, pyrano[2,3-d]pyrimidine derivatives, which can be synthesized from pyrimidine precursors, have demonstrated excellent antioxidant, antirust, and anti-corrosion properties when blended with base lubricating oil. chemmethod.com These additives function by preventing oxidative degradation of the lubricant and protecting metal surfaces from rust and corrosion, thereby enhancing the performance and lifespan of machinery. chemmethod.com The development of such multifunctional additives is a significant area of interest as they can improve multiple lubricant properties simultaneously. chemmethod.com

Spectroscopic and Structural Analysis of 4,6 Dimethyl 2 Hydroxypyrimidine

X-ray Crystallography Studies

X-ray crystallography has been instrumental in determining the precise three-dimensional arrangement of atoms in the crystalline state of 4,6-dimethyl-2-hydroxypyrimidine. Early studies on its dihydrate form (C₆H₈ON₂·2H₂O) revealed a monoclinic crystal system. iucr.org The space group was identified as P2₁/n, with four molecules per unit cell. iucr.org

The pyrimidine (B1678525) ring itself is essentially planar. iucr.org The bond lengths within the molecule indicate a delocalized electron system, with C-N and C-C bond distances intermediate between typical single and double bonds. iucr.org In the dihydrate crystal, extensive hydrogen bonding is observed. iucr.org Two water molecules form hydrogen bridges with the hydroxyl group of the pyrimidine. iucr.org Additionally, these water molecules are linked to a nitrogen atom in an adjacent pyrimidine molecule and to another water molecule, creating a robust, interconnected structure. iucr.org The lengths of these hydrogen bridges are reported to be in the range of 2.7 to 3.0 Å, which is indicative of moderately strong hydrogen bonds. iucr.org

| Parameter | Value iucr.org |

|---|---|

| Empirical Formula | C₆H₈ON₂·2H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.80 |

| b (Å) | 13.45 |

| c (Å) | 9.18 |

| β (°) | 101 |

| Z | 4 |

| Bond | Length (Å) (± 0.04 Å) |

|---|---|

| C-C | 1.52, 1.56 |

| C-N | 1.34, 1.35, 1.38, 1.39 |

| C-OH | 1.25 |

| C-CH | 1.37, 1.39 |

Infrared (IR) Spectroscopy for Structural Elucidation

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The presence of hydroxyl (-OH) and amine (N-H) groups leads to broad absorption bands in the high-frequency region of the spectrum due to hydrogen bonding. The carbonyl (C=O) stretching vibration is also a prominent feature, indicating the existence of the keto tautomer (4,6-dimethyl-2(1H)-pyrimidinone). The spectrum further shows characteristic peaks for C-H stretching of the methyl groups and C=C and C=N stretching vibrations within the pyrimidine ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of the hydrogen atoms in a molecule. The ¹H NMR spectrum of this compound is consistent with its proposed structure. It typically shows distinct signals for the different types of protons present.

A signal corresponding to the methyl protons (CH₃) is observed in the upfield region of the spectrum. The proton attached to the pyrimidine ring (at position 5) gives a signal at a chemical shift characteristic of aromatic or heteroaromatic protons. The protons of the N-H and O-H groups are often broad and their chemical shifts can vary depending on the solvent and concentration, due to hydrogen exchange.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to study the electronic transitions within a molecule. The UV-Visible spectrum of this compound is characterized by absorption maxima in the ultraviolet region. nist.gov These absorptions are due to π → π* and n → π* electronic transitions within the pyrimidine ring, which contains conjugated double bonds and heteroatoms with non-bonding electrons. The exact position of the absorption maxima can be influenced by the solvent polarity and the pH of the solution, which can affect the tautomeric equilibrium between the hydroxy and keto forms of the molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight. nist.govnih.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. Common fragmentation pathways may involve the loss of small neutral molecules or radicals, leading to the formation of stable fragment ions. The most abundant peak in the spectrum is the molecular ion peak with a mass-to-charge ratio (m/z) of 124. nih.gov Another significant peak is observed at m/z 109. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₈N₂O nist.gov |

| Molecular Weight | 124.14 g/mol nih.gov |

| Molecular Ion (M⁺) Peak (m/z) | 124 nih.gov |

| Major Fragment Peak (m/z) | 109 nih.gov |

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for investigating the electronic structure and energy of molecules. Methods such as Modified Neglect of Diatomic Overlap (MNDO), Hartree-Fock (HF) with a 6-31G basis set, and Møller-Plesset perturbation theory of the second order (MP2) with a 6-31G basis set are commonly employed to predict molecular properties.

While specific studies employing MNDO, HF/6-31G, and MP2/6-31G methods exclusively on 4,6-dimethyl-2-hydroxypyrimidine are not extensively detailed in available literature, the principles of these calculations can be outlined.

MNDO: This is a semi-empirical method that simplifies calculations by using parameters derived from experimental data. It is computationally less expensive and is often used for larger molecules to obtain qualitative insights into their electronic properties and geometries.

HF/6-31G: The Hartree-Fock method is an ab initio approach that solves the Schrödinger equation by approximating the many-electron wavefunction as a single Slater determinant. The 6-31G basis set is a Pople-style basis set that provides a flexible description of the molecular orbitals. This level of theory is often used for geometry optimizations and calculating electronic energies.

MP2/6-31G: The MP2 method improves upon the Hartree-Fock method by including electron correlation effects, which are crucial for accurately predicting energies and reaction barriers. The 6-31G basis set is again used to describe the atomic orbitals. For related compounds like 4-hydroxypyrimidine, MP2 calculations with a larger basis set (MP2/6-311++G(d,p)) have been used to investigate tautomeric stability. researchgate.net

These computational methods are instrumental in providing data for the subsequent analyses of tautomeric equilibria and reaction mechanisms.

Analysis of Tautomeric Equilibria and Stability in Different Phases

This compound can exist in different tautomeric forms, primarily the enol (hydroxypyrimidine) and keto (pyrimidinone) forms. The equilibrium between these tautomers is sensitive to the phase (gas or solution) and the nature of the solvent.

In the gas phase, studies on similar 2-oxopyrimidines suggest that the enol form (this compound) is predominant. This preference can be attributed to the aromaticity of the pyrimidine (B1678525) ring in the enol tautomer. However, in solution, the relative stability can shift. Polar solvents tend to favor the more polar keto tautomer (4,6-dimethyl-2(1H)-pyrimidinone) due to stronger solute-solvent interactions. For instance, in related 4-hydroxypyrimidines, the keto form is known to be more stable in solution. researchgate.net

The relative stability of tautomers is a critical factor that can be influenced by the position of substituents on the pyrimidine ring. researchgate.net Theoretical calculations are essential to predict the relative energies of the tautomers and thus the equilibrium constants in different environments.

| Tautomeric Form | Structure | IUPAC Name | Phase Preference (Predicted) |

|---|---|---|---|

| Enol | This compound | Favored in gas phase | |

| Keto | 4,6-Dimethyl-2(1H)-pyrimidinone | Favored in polar solvents |

Investigation of Intramolecular Proton Migration Mechanisms

The tautomerization between the enol and keto forms of this compound occurs via an intramolecular proton migration. This process involves the transfer of a proton from the hydroxyl group to a nitrogen atom in the pyrimidine ring, or vice versa.

Computational studies on similar heterocyclic systems, such as 2-(2'-hydroxyphenyl)pyrimidines, have investigated excited-state intramolecular proton transfer (ESIPT). nih.gov In ESIPT, the molecule absorbs light, and the subsequent electronic excitation facilitates the proton transfer. Time-dependent density functional theory (TD-DFT) is a suitable method for exploring these processes. nih.gov

For this compound, the proton transfer from the oxygen to the ring nitrogen would proceed through a transition state. The energy barrier of this transition state determines the rate of the tautomerization. In the ground state, this barrier might be significant, but it can be lowered in the excited state or in the presence of a catalyst (like solvent molecules that can facilitate proton relay). Studies on other systems have shown that intramolecular proton transfer is often more facile in the gas phase compared to in solution. nih.gov

Modeling of Reaction Pathways and Transition States

Modeling the reaction pathways and transition states for the tautomerization of this compound is a key application of computational chemistry. This involves mapping the potential energy surface of the molecule as the proton moves between the oxygen and nitrogen atoms.

The process typically involves:

Geometry Optimization: The structures of the stable tautomers (enol and keto forms) are optimized to find their lowest energy conformations.

Transition State Search: A search is performed to locate the transition state structure that connects the two tautomers. This is a first-order saddle point on the potential energy surface.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. The stable tautomers will have all real frequencies, while the transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the proton transfer).

Computational studies on related molecules, such as 6-hydroxypicolinic acid, have successfully used density functional theory (DFT) at levels like B3LYP/6-31++G(d) to model the intramolecular proton transfer and identify the transition states. physchemres.org Such models provide a detailed, atomistic understanding of the tautomerization mechanism.

Biological Activity and Biochemical Research Applications

Modulation of Biological Processes

The structure of 4,6-Dimethyl-2-hydroxypyrimidine, a substituted pyrimidine (B1678525), positions it as a molecule of interest for investigating and influencing various biological activities.

While direct enzymatic inhibition studies on this compound are not extensively detailed in the available research, the broader class of pyrimidine derivatives is a known subject of enzyme inhibition research. juniperpublishers.comfrontiersin.orgjournalagent.com These studies are crucial for understanding metabolic pathways and developing therapeutic agents. juniperpublishers.com Enzymes, as biocatalysts, are central to nearly all metabolic reactions, and their inhibition can have significant effects on cellular function. juniperpublishers.comnih.gov

Research on related pyrimidine compounds has demonstrated notable inhibitory effects on key enzymes. For instance, various pyrimidine derivatives have been investigated as inhibitors of enzymes like Glutathione Reductase (GR) and Glutathione S-Transferase (GST), which are important in cellular defense and metabolism. juniperpublishers.comjournalagent.com In one study, 4-amino-2,6-dichloropyrimidine (B161716) was identified as a potent inhibitor of GR, while 4-amino-2-chloropyrimidine (B189420) effectively inhibited GST. juniperpublishers.comjournalagent.com Furthermore, a series of 4,6-disubstituted pyrimidines were synthesized and evaluated as potential inhibitors of microtubule affinity-regulating kinase 4 (MARK4), a target in Alzheimer's disease research. frontiersin.org

Table 1: Enzyme Inhibition by Various Pyrimidine Derivatives

| Pyrimidine Derivative | Target Enzyme | Inhibition Potency (IC₅₀/Kᵢ) | Inhibition Type |

|---|---|---|---|

| 4-amino-2-chloropyrimidine | Glutathione S-Transferase (GST) | IC₅₀: 0.037 µM; Kᵢ: 0.037 µM | Non-competitive |

| 4-amino-6-chloropyrimidine | Glutathione S-Transferase (GST) | IC₅₀: 0.139 µM; Kᵢ: 0.140 µM | Non-competitive |

| 4-amino-2,6-dichloropyrimidine | Glutathione S-Transferase (GST) | IC₅₀: 0.662 µM; Kᵢ: 0.662 µM | Non-competitive |

| 4-amino-2,6-dichloropyrimidine | Glutathione Reductase (GR) | Kᵢ: 0.979 µM | Non-competitive |

This table presents data on pyrimidine derivatives related to this compound to illustrate the enzymatic inhibitory potential within this class of compounds.

Pyrimidine is a fundamental heterocyclic aromatic compound that forms the core structure of several nucleobases, namely cytosine, thymine, and uracil. These bases are essential building blocks of nucleic acids, DNA and RNA. Given that this compound is a pyrimidine derivative, its structure suggests a potential to interfere with nucleic acid synthesis. This interference is a common mechanism for antiviral and anticancer drugs. While direct studies detailing the specific interaction of this compound with nucleic acid synthesis are limited, the principle remains a key area of interest for pyrimidine-based compounds in pharmaceutical research.

Antioxidative Stress Modulation

Research into the antioxidant properties of pyrimidine derivatives has shown promising results. A study focused on a series of 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides, which share the core pyrimidine structure, demonstrated their capacity for antioxidant activity. researchgate.net The antioxidant potential was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. researchgate.net

In this study, several of the synthesized pyrimidine derivatives exhibited significant radical scavenging activity, indicating their potential to mitigate oxidative stress. researchgate.net The compounds designated as 4-h and 4-o were particularly effective. researchgate.net

Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives

| Compound | Substituent (at N-phenyl) | % DPPH Radical Scavenging |

|---|---|---|

| 4-h | 4-hydroxy | 81.34 |

| 4-o | 3-nitro | 77.21 |

This table highlights the antioxidant potential of pyrimidine derivatives, suggesting a possible area of activity for related compounds like this compound.

Impact on Hematological Parameters

A thorough review of existing scientific research reveals no specific data on the impact of this compound on hematological parameters.

Influence on Nutrient Metabolism

Following a comprehensive review of the scientific literature, no specific information was found regarding the influence of this compound on nutrient metabolism.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-amino-2-chloropyrimidine |

| 4-amino-6-chloropyrimidine |

| 4-amino-2,6-dichloropyrimidine |

| 2-(4-phenyl-6-p-tolylpyrimidin-2-ylthio)-N-(4-substituted phenyl)acetamides |

| Ascorbic acid |

| Cytosine |

| Dimethyl sulfoxide (B87167) (DMSO) |

| Glutathione |

| Pyrimidine |

| Thymine |

Structure-Activity Relationship (SAR) Studies of Pyrimidine Derivatives

The systematic investigation into the structure-activity relationships (SAR) of pyrimidine derivatives has been a cornerstone in the field of medicinal chemistry, aiming to elucidate the impact of structural modifications on their biological and pharmacological activities. kmu.ac.ir The pyrimidine nucleus serves as a versatile scaffold, and the nature and position of its substituents significantly dictate the resulting biological effects, which span a wide range of therapeutic areas including antimicrobial, anticancer, anti-inflammatory, and antiviral applications. kmu.ac.irresearchgate.net

Research has consistently shown that even minor alterations to the substituents on the pyrimidine ring can lead to profound changes in efficacy and selectivity. These studies are critical for the rational design of new, more potent, and specific therapeutic agents.

Detailed Research Findings

Recent research has explored the derivatization of the this compound core to understand how different functional groups influence its biological activity.

One area of investigation has been the synthesis of S-substituted derivatives of 4,6-dimethylpyrimidine-2-thiol (B7761162). In these studies, the thiol group serves as a handle for introducing various substituents. A series of novel S-substituted derivatives, including bi- and tricyclic heterosystems, were synthesized from 4,6-dimethylpyrimidine-2-thiol hydrochloride. Preliminary biological screenings of these compounds revealed a pronounced plant growth-stimulating activity, a novel property for this class of heterosystems. researchgate.netresearchgate.net This suggests that the introduction of specific S-substituents can unlock new biological applications for the 4,6-dimethylpyrimidine (B31164) scaffold.

Furthermore, the synthesis of various 2,4,6-trisubstituted-pyrimidines has demonstrated significant antimalarial activity, with many compounds showing higher in vitro activity than the established drug pyrimethamine. researchgate.net Although not direct derivatives of this compound, these findings underscore the importance of the substitution pattern on the pyrimidine ring for achieving potent biological effects. The introduction of a 1-naphthyl group at the 4-position and various aryl groups at the 6-position of a 2-aminopyrimidine (B69317) core has also been shown to confer antibacterial and antifungal activities. researchgate.net

The following interactive data table summarizes the structure-activity relationship findings for derivatives related to this compound.

Interactive Data Table: Structure-Activity Relationship of this compound Derivatives

| Core Structure | Substituent(s) | Biological Activity | Key Findings | Reference |

| 4,6-Dimethylpyrimidine-2-thiol | Various S-substitutions (including bi- and tricyclic heterosystems) | Plant growth stimulation | Introduction of S-linked heterocyclic systems confers significant plant growth-stimulating properties. | researchgate.netresearchgate.net |

| 4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenylamine | N-acylation with 2-((4,6-dihydroxypyrimidin-2-yl)thio)acetic acid | Neuraminidase inhibition (potential) | The combined scaffold shows potential for neuraminidase inhibition, highlighting the role of the dimethlpyrimidine moiety in complex drug design. | nih.gov |

| 2-Aminopyrimidine | 4-(1-naphthyl) and 6-aryl groups | Antibacterial and Antifungal | Specific substitutions at the 4 and 6 positions lead to antimicrobial activity. | researchgate.net |

| 2,4,6-Trisubstituted Pyrimidine | Varied substitutions | Antimalarial | Several derivatives exhibited higher in vitro activity against Plasmodium falciparum than pyrimethamine. | researchgate.net |

Analytical Methods for 4,6 Dimethyl 2 Hydroxypyrimidine

Chromatographic Techniques

Chromatography is a cornerstone for the separation, identification, and quantification of 4,6-Dimethyl-2-hydroxypyrimidine from complex mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most powerful and commonly utilized chromatographic methods.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of this compound, particularly for purity assessment. Several chemical suppliers specify the use of HPLC to determine the purity of their this compound products, often reporting purities of greater than 98.0%. nih.govresearchgate.netvwr.comtcichemicals.com While specific, detailed methodologies for this particular compound are not always publicly available in extensive literature, general HPLC methods for related pyrimidine (B1678525) derivatives can be adapted.

A typical HPLC analysis for a pyrimidine derivative would involve a reverse-phase column, such as a C18 column. The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as water with a small percentage of formic acid to improve peak shape and resolution. nih.gov Isocratic or gradient elution may be employed depending on the complexity of the sample matrix and the impurities being separated. Detection is commonly performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. nih.govnih.gov

Table 1: Representative HPLC Parameters for Pyrimidine Derivative Analysis

| Parameter | Typical Conditions |

| Column | Reverse-phase C18 (e.g., 100 x 4.6 mm, 1.7 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water nih.gov |

| Mobile Phase B | Acetonitrile nih.gov |

| Elution | Isocratic (e.g., 20:80 v/v Mobile Phase A:B) nih.gov or Gradient |

| Flow Rate | 0.4 mL/min nih.gov |

| Detection | UV at 275 nm nih.govnih.gov |

| Temperature | Ambient |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the trace-level quantification of this compound and for the structural elucidation of its impurities and metabolites.

In LC-MS analysis of pyrimidine derivatives, a reverse-phase column, such as a TSKgel Amide-80 or Acquity UPLC BEH C18, is often employed. nih.govresearchgate.net The mobile phase typically consists of acetonitrile and an aqueous solution of a volatile buffer like ammonium (B1175870) acetate (B1210297) or formic acid. researchgate.net The mass spectrometer is usually a triple quadrupole (QqQ) or a high-resolution mass spectrometer like a Quadrupole Time-of-Flight (QTOF). nih.govresearchgate.net Electrospray ionization (ESI) is a common ionization technique for this class of compounds.

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. plos.org For impurity identification, high-resolution mass spectrometry can provide accurate mass measurements, enabling the determination of elemental compositions. In some cases, derivatization may be employed to enhance the ionization efficiency and, therefore, the sensitivity of the method for certain pyrimidine derivatives. nih.gov

Table 2: Illustrative LC-MS/MS Parameters for Pyrimidine Derivative Analysis

| Parameter | Typical Conditions |

| LC Column | TSKgel Amide-80 (150 mm × 2.0 mm, 3.0 μm) researchgate.net |

| Mobile Phase A | 10 mM Ammonium Acetate in water researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Flow Rate | 0.2 mL/min researchgate.net |

| Ionization Source | Electrospray Ionization (ESI) nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF) nih.govresearchgate.net |

| Scan Type | Multiple Reaction Monitoring (MRM) for quantification plos.org |

Spectrophotometric Methods

UV-Vis spectrophotometry is a straightforward and cost-effective method that can be used for the quantitative analysis of this compound, particularly in bulk form and for in-process control. The method relies on the principle that the compound absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.

A validated UV-Vis spectrophotometric method for a similar pyrimidine derivative involved monitoring the absorbance at a maximum wavelength (λmax) of 275 nm. nih.govnih.gov The method demonstrated linearity over a concentration range of 50 to 150 µg/mL. nih.govnih.gov The accuracy of such methods is often confirmed by recovery studies, with percentage recoveries typically expected to be within 98-102%. nih.gov The NIST Chemistry WebBook also indicates the availability of UV/Visible spectrum data for 4,6-Dimethyl-2-pyrimidone. nist.gov Furthermore, UV/Vis absorption spectra have been utilized in research to study the binding of pyrimidine derivatives to DNA, where changes in the absorption spectrum upon addition of DNA can provide insights into the binding mode and strength. mdpi.com

Table 3: Example of UV-Vis Spectrophotometric Method Validation Parameters for a Pyrimidine Derivative

| Parameter | Finding |

| Wavelength (λmax) | 275 nm nih.govnih.gov |

| Linearity Range | 50 - 150 µg/mL nih.govnih.gov |

| Correlation Coefficient (r²) | >0.99 nih.gov |

| Accuracy (% Recovery) | 98.97% to 99.83% nih.gov |

Quality Control and Reference Standards in Research

The reliability of any analytical data for this compound is fundamentally dependent on the quality of the reference standard used and the implementation of stringent quality control measures. Reference standards are highly purified and well-characterized materials that serve as a benchmark for identification, purity, and strength. lgcstandards.com

Commercial suppliers of this compound provide a Certificate of Analysis (CoA) with their products. tcichemicals.comsigmaaldrich.com A typical CoA for a reference standard includes the compound's identity, purity as determined by a primary analytical method like HPLC, and often other physical and chemical properties. For instance, a CoA for a related pyrimidine derivative might specify a purity of ≥99% as determined by HPLC, along with results for tests such as water content and identity confirmation by spectroscopic methods like infrared (IR) and UV spectroscopy. lgcstandards.comsigmaaldrich.com

Quality control in a research setting involves the routine use of these reference standards to calibrate instruments, validate analytical methods, and as a control in experiments. lgcstandards.com This ensures the accuracy and consistency of results over time. The stability of the reference standard is also a critical factor, and suppliers typically provide storage conditions and retest dates to guarantee the integrity of the standard. lgcstandards.com

Environmental and Toxicological Considerations in Research

Environmental Transformation Products (e.g., Pyrimethanil Metabolite)

4,6-Dimethyl-2-hydroxypyrimidine is recognized as an environmental transformation product of the fungicide Pyrimethanil. nih.govnih.gov Pyrimethanil, an anilinopyrimidine fungicide, works by inhibiting the secretion of enzymes necessary for fungi to infect plant tissues. fao.org Through environmental degradation processes, Pyrimethanil can be transformed into several products, including this compound. nih.gov

The transformation of Pyrimethanil in the environment involves several pathways. In soil, it is subject to moderate adsorption and has a low potential for leaching into deeper soil layers. agropages.com Its degradation in aquatic systems is relatively rapid, with a reported half-life of 6 to 11 days. agropages.com The metabolism of Pyrimethanil in plants, such as fruits, is limited, with residues at maturity primarily consisting of the unchanged parent compound. agropages.com

Table 1: Known Environmental Transformation Products of Pyrimethanil

| Product Name | Reference |

| 2-Amino-4,6-di-methylpyrimidine (SN512723) | nih.gov |

| 2-hydroxy-4,6-dimethylpyrimidine | nih.gov |

| AZ196920 | nih.gov |

| SN 617916 | nih.gov |

| SN 603193 | nih.gov |

Bioconcentration and Metabolic Fate in Biological Systems

In the context of its parent compound, Pyrimethanil, metabolism studies in lactating cows have been performed to understand its fate in livestock. fao.org In plants, as mentioned earlier, the metabolism of Pyrimethanil is not extensive. agropages.com

Safety Protocols and Handling in Laboratory Settings

The handling of this compound in a laboratory setting requires adherence to standard safety protocols to minimize exposure and ensure a safe working environment. fishersci.comfishersci.comthermofisher.comcleanchemlab.comthermofisher.com

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably using a laboratory fume hood or other local exhaust ventilation. fishersci.comcleanchemlab.com

Eyewash stations and safety showers must be readily accessible near the workstation. fishersci.comfishersci.com

Personal Protective Equipment (PPE):

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comfishersci.comcleanchemlab.com

Skin Protection: Wear protective gloves and clothing to prevent skin contact. fishersci.comthermofisher.comcleanchemlab.com Gloves should be inspected before use, and proper removal techniques should be followed to avoid skin contamination. thermofisher.comcleanchemlab.com

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. fishersci.comthermofisher.com However, if dust is generated, a dust mask (such as a type N95 in the US) should be used. sigmaaldrich.comsigmaaldrich.com

Hygiene Measures:

Wash hands and any exposed skin thoroughly after handling. fishersci.comfishersci.com

Do not eat, drink, or smoke in the laboratory. fishersci.comthermofisher.com

Contaminated clothing should be removed and washed before reuse. fishersci.comfishersci.com

Spill and Disposal:

In case of a spill, sweep up the material and place it in a suitable container for disposal. fishersci.comfishersci.com Avoid generating dust during clean-up. cleanchemlab.com

Do not allow the chemical to enter the environment. fishersci.comfishersci.com

Dispose of contents and containers at an approved waste disposal plant, following all local, regional, and national regulations. fishersci.comfishersci.comthermofisher.comfishersci.com

Storage:

Store in a dry, cool, and well-ventilated place. fishersci.comthermofisher.comcleanchemlab.comfishersci.com

Keep containers tightly closed. fishersci.comthermofisher.comcleanchemlab.comfishersci.com

Store away from strong oxidizing agents. fishersci.comfishersci.com

Table 2: Summary of Laboratory Safety Protocols for this compound

| Protocol | Recommendation | References |

| Ventilation | Use in a well-ventilated area or with local exhaust ventilation. | fishersci.comcleanchemlab.com |

| Eye Protection | Wear safety goggles. | fishersci.comfishersci.comcleanchemlab.com |

| Skin Protection | Wear protective gloves and clothing. | fishersci.comthermofisher.comcleanchemlab.com |

| Respiratory | Use a dust mask if dust is generated. | sigmaaldrich.comsigmaaldrich.com |

| Hygiene | Wash hands after handling; no eating, drinking, or smoking in the lab. | fishersci.comthermofisher.comfishersci.com |

| Storage | Store in a cool, dry, well-ventilated area with the container tightly closed. | fishersci.comthermofisher.comcleanchemlab.comfishersci.com |

| Disposal | Dispose of at an approved waste disposal plant. | fishersci.comfishersci.comthermofisher.comfishersci.com |

Regulatory Frameworks and Research Compliance (e.g., REACH, TSCA)

The production and use of this compound are subject to various chemical regulations globally.

TSCA (Toxic Substances Control Act): In the United States, 4,6-Dimethyl-2(1H)-pyrimidinone is listed on the EPA's TSCA inventory with a status of "INACTIVE" as of the latest reporting. nih.gov This indicates that the substance is not currently manufactured or processed in the U.S. for commercial purposes. The TSCA framework requires companies to notify the EPA before manufacturing or importing new chemical substances or for significant new uses of existing substances. regulations.govepa.govepa.govfederalregister.gov

Australian Inventory of Industrial Chemicals (AICIS): The compound, listed as 2(1H)-Pyrimidinone, 4,6-dimethyl-, is included on the Australian inventory. nih.gov Its hydrochloride form is also listed. nih.gov

Other International Inventories: The compound is also found on various other international chemical inventories, including those in Canada (DSL/NDSL), Europe (EINECS/ELINCS/NLP), the Philippines (PICCS), Japan (ENCS, ISHL), China (IECSC), and Korea (KECL). fishersci.com

It is imperative for researchers and chemical manufacturers to comply with the specific regulations of the country in which they are operating.

Future Research Directions and Emerging Applications

Exploration of Novel Derivatives with Enhanced Bioactivity

The core structure of 4,6-Dimethyl-2-hydroxypyrimidine serves as a valuable scaffold for the synthesis of a diverse array of derivatives with potent biological activities. rasayanjournal.co.ingsconlinepress.comorientjchem.org Researchers are actively exploring modifications to this parent compound to enhance its therapeutic potential against various diseases. The primary focus of these investigations lies in the development of novel anticancer, antimicrobial, and anti-inflammatory agents.

Recent studies have demonstrated that derivatives of pyrimidine (B1678525) can exhibit significant cytotoxic effects against various cancer cell lines. gsconlinepress.comekb.eg For instance, certain novel pyrimidine derivatives have been shown to inhibit the proliferation of lung, breast, and colon cancer cells. encyclopedia.pubmdpi.com The mechanism of action for some of these compounds is believed to involve the inhibition of key enzymes in cancer cell proliferation, such as topoisomerase IIα, which leads to apoptosis. encyclopedia.pubnih.gov

In the realm of antimicrobial research, pyrimidine derivatives are being investigated as potential solutions to the growing problem of antibiotic resistance. nih.govresearchgate.netias.ac.in Thiophenyl substituted pyrimidine derivatives, for example, have shown potent antibacterial activity against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The proposed mechanism for some of these compounds is the inhibition of essential bacterial enzymes like FtsZ, which is crucial for cell division. rsc.org

Furthermore, the anti-inflammatory potential of pyrimidine derivatives is an active area of research. gsconlinepress.comnih.gov By modifying the pyrimidine core, scientists aim to develop compounds that can modulate inflammatory pathways, offering new therapeutic options for a range of inflammatory conditions.

| Derivative Class | Target Application | Reported Bioactivity (IC50/MIC) | Mechanism of Action (if known) |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidine derivatives | Anticancer | IC50 = 24.4 µM (Melanoma C32), 25.4 µM (Melanoma A375) | Cytotoxic effects |

| Thiophenyl-pyrimidine derivatives | Antibacterial | MIC = 2 µg/mL (MRSA) | Inhibition of FtsZ polymerization and GTPase activity |

| Aminopyrimidine derivatives | Anticancer | Inhibition of glioblastoma cell growth | Not specified |

| Pyrido[2,3-d]pyrimidine derivatives | Anticancer | Inhibition of breast cancer cell lines | Inhibition of Focal Adhesion Kinase (FAK) |

Advanced Material Science Applications

Beyond its biomedical potential, the structural characteristics of this compound and its derivatives make them promising candidates for applications in advanced material science. researchgate.netnbinno.com The presence of nitrogen atoms and functional groups allows for coordination with metal ions and integration into various material frameworks.

One emerging application is in the development of metal-organic frameworks (MOFs) . Pyrimidine-based ligands have been successfully used to synthesize MOFs with unique structural and functional properties. mdpi.comacs.org These materials exhibit high porosity and thermal stability, making them suitable for applications in gas storage, separation, and catalysis. For instance, a luminescent MOF based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has been synthesized, demonstrating potential for optical applications. mdpi.com

In the field of polymer chemistry , pyrimidine derivatives can be incorporated into polymer backbones to impart specific functionalities. Their thermal stability and ability to participate in hydrogen bonding can enhance the mechanical and thermal properties of polymers. While direct applications of this compound in polymers are still under exploration, the broader class of pyrimidine derivatives has shown promise in creating functional polymers with applications in electronics and coatings.

Furthermore, pyrimidine derivatives have been investigated for their use as fluorescent sensors . For example, certain pyrimidine-containing compounds have been shown to act as fluorescent detectors for metal ions like zinc. researchgate.net This property opens up possibilities for their use in environmental monitoring and biological imaging.

Interdisciplinary Research with Biotechnology and Nanotechnology